

Application of (S,S)-TAPI-1 in Alzheimer's Disease Research

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Compound of Interest		
Compound Name:	(S,S)-TAPI-1	
Cat. No.:	B8050996	Get Quote

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Application Notes

(S,S)-TAPI-1, a stereoisomer of the metalloproteinase inhibitor TAPI-1, serves as a valuable research tool in the study of Alzheimer's disease. Its primary mechanism of action involves the inhibition of A Disintegrin and Metalloproteinase (ADAM) family members, particularly ADAM10 and ADAM17 (also known as TACE). In the context of Alzheimer's disease, the inhibition of ADAM10, the primary α -secretase, is of significant interest.

ADAM10 is a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Cleavage of APP by ADAM10 within the amyloid-beta (A β) domain prevents the formation of the neurotoxic A β peptides, which are the main component of amyloid plaques in Alzheimer's disease.[1][3] Instead, this cleavage releases a soluble and neuroprotective fragment known as sAPP α .[1] Research suggests that reduced levels of sAPP α may contribute to the neuronal degeneration seen in Alzheimer's disease.

By inhibiting ADAM10, **(S,S)-TAPI-1** can be used to study the consequences of reduced α -secretase activity, thereby mimicking a pathological aspect of Alzheimer's disease in cellular and preclinical models. This allows researchers to investigate the downstream effects on A β production, synaptic function, and neuronal viability. While **(S,S)-TAPI-1** is an inhibitor of ADAM10, it is important to note that it also potently inhibits ADAM17 and other matrix metalloproteinases (MMPs), which should be considered when interpreting experimental results.



The use of **(S,S)-TAPI-1** in Alzheimer's research enables the elucidation of the role of α -secretase in disease progression and provides a tool for screening and validating potential therapeutic agents that aim to modulate APP processing.

Quantitative Data

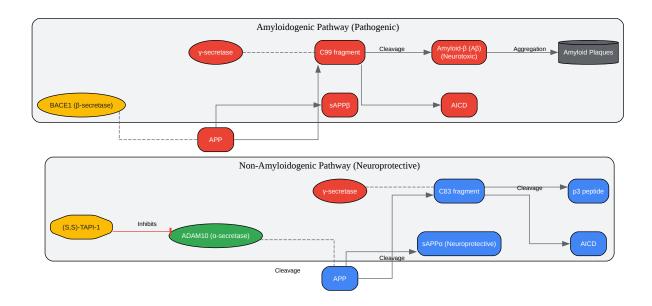
The following table summarizes the available quantitative data for TAPI-1, the parent compound of **(S,S)-TAPI-1**. Specific data for the (S,S) isomer is limited in the current literature.

Parameter	Value	Cell Line/System	Target/Effect	Reference
IC50	8.09 μΜ	HEK293 cells	Inhibition of constitutive sAPPα release	_
IC50	3.61 μΜ	HEK293 cells	Inhibition of M3- muscarinic receptor-induced sAPPα release	_
IC50	128.0 ± 0.9 nM	In vitro assay	Inhibition of ADAM17 activity	-

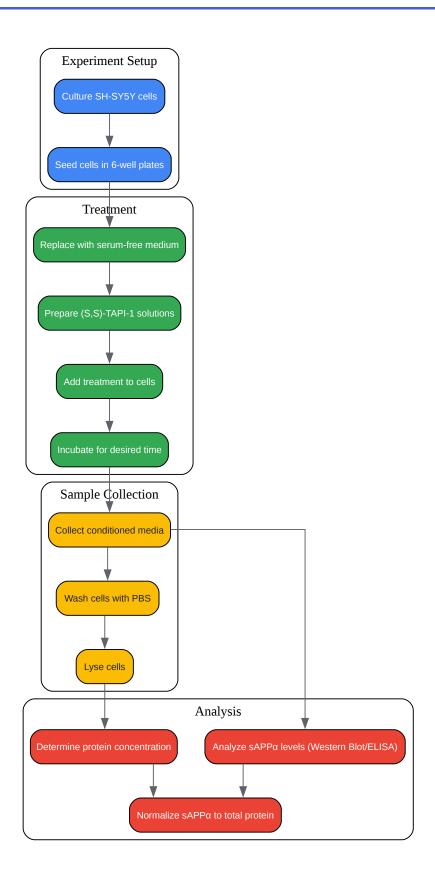
Signaling Pathways

The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. **(S,S)-TAPI-1** primarily influences the non-amyloidogenic pathway through its inhibition of ADAM10.









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References

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- 2. Glutamate Receptor Trafficking and Protein Synthesis Mediate the Facilitation of LTP by Secreted Amyloid Precursor Protein-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
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